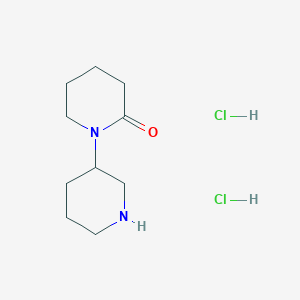

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride

説明

特性

IUPAC Name |

1-piperidin-3-ylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;;/h9,11H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIUVTPXSUZXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060063-92-3 | |

| Record name | 1-(piperidin-3-yl)piperidin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and under controlled temperature and pressure conditions . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and purification steps to ensure high purity and yield .

化学反応の分析

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

-

Chemistry :

- Building Block : This compound is widely used as a precursor in the synthesis of various organic compounds and heterocyclic structures. Its ability to undergo nucleophilic substitution and condensation reactions enhances its utility in synthetic organic chemistry.

- Table 1: Chemical Transformations Involving 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride

Reaction Type Description Example Products Nucleophilic Substitution Reacts with electrophiles to form new compounds Alkylated piperidine derivatives Condensation Forms larger molecules through dehydration Various heterocycles -

Biology :

- Biological Activity : The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it can inhibit certain enzymes involved in inflammatory pathways, such as the NLRP3 inflammasome, suggesting its role in modulating immune responses.

- Case Study : A study demonstrated that this compound could significantly reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

-

Medicine :

- Drug Development : The compound is under investigation for its therapeutic potential in drug discovery, particularly for conditions like diabetes and neurological disorders. Its structural characteristics allow it to interact with biological targets effectively.

- Table 2: Potential Therapeutic Applications

-

Industry :

- Pharmaceutical Production : The compound is utilized in the synthesis of pharmaceuticals and fine chemicals, contributing to the development of new therapeutic agents.

- Case Study : In pharmaceutical formulations, this compound has been incorporated into drug candidates targeting various diseases, showcasing its industrial relevance.

作用機序

The mechanism of action of 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:

1-(Piperidin-3-ylmethyl)piperidine dihydrochloride: This compound has a similar structure but differs in the position of the substituent on the piperidine ring.

3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains a piperazine ring instead of a piperidine ring and has different chemical properties and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.

生物活性

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₈Cl₂N₂O

- Molecular Weight : 265.18 g/mol

- CAS Number : 2060063-92-3

This compound possesses two piperidine rings, which are known for their ability to interact with biological receptors and enzymes.

This compound functions primarily through modulation of neurotransmitter systems. Its mechanism of action involves:

- Interaction with GABA Receptors : Similar piperidine derivatives have been shown to enhance the activity of GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .

- Potential Anticancer Activity : Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its potential effects on GABA_A receptors may lead to anxiolytic or anticonvulsant properties, akin to those observed in other piperidine derivatives .

Research Findings and Case Studies

Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound:

Q & A

Q. What are the recommended synthesis routes for 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride, and how can purity be optimized?

The synthesis typically involves coupling piperidine derivatives with appropriate precursors under controlled conditions. Key steps include:

- Precursor selection : Starting materials like piperidin-3-yl intermediates are modified to introduce the ketone group, followed by dihydrochloride salt formation .

- Reaction optimization : Refluxing in polar solvents (e.g., ethanol) with stoichiometric HCl ensures efficient salt formation.

- Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) isolates high-purity product. Purity ≥98% is critical for pharmacological studies, validated via NMR and mass spectrometry .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Standard characterization protocols include:

- Spectroscopic analysis : H/C NMR confirms the piperidin-2-one backbone and hydrochloride salt formation. FT-IR identifies carbonyl (C=O) stretches (~1700 cm) .

- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures. Stability under ambient storage (dry, 2–8°C) is recommended to prevent hydrolysis .

- Solubility profiling : Aqueous solubility (pH 1–7) and logP values are determined via shake-flask methods for bioavailability studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Fume hoods mitigate inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Avoid aqueous release due to potential ecological toxicity .

- Storage : Airtight containers in dry, ventilated areas prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can computational modeling improve the design of experiments involving this compound?

- Reactivity prediction : Density functional theory (DFT) calculates transition states for reactions, identifying optimal catalysts or solvents .

- Molecular docking : Simulations predict binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

- Machine learning : Algorithms trained on reaction databases propose novel synthetic pathways or stability-enhancing modifications .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

- Batch variability analysis : Compare impurity profiles (e.g., via LC-MS) to rule out synthesis artifacts .

- Assay standardization : Validate cell-based assays with positive controls (e.g., reference inhibitors) and replicate under consistent conditions (pH, temperature) .

- Meta-analysis : Cross-reference data from peer-reviewed studies to identify methodological outliers .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining enantiomeric purity?

- Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) enhance stereoselectivity during ketone formation .

- Process intensification : Continuous flow reactors improve heat/mass transfer, reducing side reactions .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Q. How can ecological impact assessments be integrated into early-stage research workflows?

Q. What methodologies identify and quantify degradation products under accelerated stability conditions?

Q. How do structural modifications (e.g., substituent addition) alter the compound’s bioactivity?

- SAR libraries : Synthesize analogs with halogen or alkyl groups at the piperidine nitrogen.

- Biological screening : Test against target receptors (e.g., GPCRs) to map pharmacophore requirements .

- Computational QSAR : Regression models correlate substituent properties (e.g., Hammett constants) with activity .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound’s interactions with enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。